9-Amino-N-acetylneuraminic acid
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Overview
Description
Synthesis Analysis
The synthesis of 9-Amino-N-acetylneuraminic acid and its derivatives involves complex chemical reactions, starting from N-acetylneuraminic acid as a common material. Methods include derivatization reactions leading to thiocarbonate derivatives, further transformed into deoxy derivatives through reductive steps, and finally yielding desired compounds like 9-deoxy-, 7,9-dideoxy-, and 4,7,9-trideoxy-N-acetylneuraminic acids (Schreiner, E., Christian, R., & Zbiral, E., 1990).
Molecular Structure Analysis
The molecular structure of 9-Amino-N-acetylneuraminic acid is characterized by its nine-carbon backbone and the presence of an amino group, making it distinct from other sialic acid derivatives. Its structure is pivotal for its biological functions and interaction with other molecules.
Chemical Reactions and Properties
9-Amino-N-acetylneuraminic acid undergoes various chemical reactions, including esterification and acetylation, influencing its interaction with enzymes and biological systems. Its chemical properties, such as reactivity towards CMP-sialate synthase, are significant for its biological roles (Schreiner, E., et al., 1990).
Scientific Research Applications
Viral Infection Mechanisms : N-acetyl-9-O-acetylneuraminic acid serves as a receptor determinant for bovine coronavirus (BCV) to infect cultured cells, demonstrating its role in the mechanisms of viral infection (Schultze & Herrler, 1992).
Presence in Mammalian Cells : This compound is identified as the almost exclusive sialic acid on BALB/c mouse erythrocytes, highlighting its presence in mammalian cells (Reuter et al., 1980).
Biomarker for Diseases : Acetylated sialic acid derivatives like N-acetyl-9-O-acetylneuraminic acid are explored as potential biomarkers for diseases such as cardiovascular disease, diabetes, and cancer (Cheeseman et al., 2021).
Sialic Acid Synthesis and Function : Studies on sialic acid synthesis, including N-acetylneuraminic acid, reveal insights into its roles in immune responses and bacterial pathogenesis (Hao et al., 2005).
Chemical Biology Studies : Chemical biology approaches to studying sialic acids, including 9-O-acetyl-N-acetylneuraminic acid, address challenges such as instability and reveal insights into biological phenomena like immune responses and tumor immunology (Khedri et al., 2017).
Role in Hematopoietic and Non-hematopoietic Cells : The enzyme sialic acid-specific 9-O-acetylesterase, which acts on N-acetyl-9-O-acetylneuraminic acid, shows expression patterns in various cell types, revealing its biological significance in different cellular contexts (Stoddart et al., 1996).
Characterization in Glycobiology : Purification and characterization studies of enzymes like N-acetylneuraminic acid-9-phosphate synthase from rat liver provide insights into the metabolic pathways and roles of sialic acids in glycobiology (Chen et al., 2002).
Safety And Hazards
In case of accidental release, it is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas .
Future Directions
Recent advancements in synthetic biology, protein, and metabolic engineering have encouraged NeuAc biosynthesis methods, such as whole-cell catalysis and de novo NeuAc biosynthesis . The main challenges of Neu5Ac de novo biosynthesis, such as screening and engineering of key enzymes, identifying exporters of intermediates and Neu5Ac, and balancing cell growth and biosynthesis, have been discussed .
properties
IUPAC Name |
(4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-amino-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O8/c1-4(14)13-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-12/h5-9,15-17,20H,2-3,12H2,1H3,(H,13,14)(H,18,19)/t5-,6+,7+,8+,9+,11?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFLJKJWZHEYMD-LUWBGTNYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CN)O)O)(C(=O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](CN)O)O)(C(=O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Amino-N-acetylneuraminic acid |
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